

# Spectroscopic Analysis for Structure Confirmation: A Comparative Guide to Substituted N-methylanilines

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## Compound of Interest

Compound Name: 4-Fluoro-2-methoxy-N-methylaniline

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A comparative guide for researchers, scientists, and drug development professionals on the spectroscopic analysis of substituted N-methylanilines. Please note that experimentally obtained spectroscopic data for **4-Fluoro-2-methoxy-N-methylaniline** was not readily available in public databases. Therefore, this guide utilizes two closely related structural analogs, 2,4-difluoro-N-methylaniline and 4-chloro-N-methylaniline, to illustrate the principles of structure confirmation and comparison using spectroscopic techniques.

This guide provides a comparative analysis of the spectroscopic data for two substituted N-methylaniline derivatives: 2,4-difluoro-N-methylaniline and 4-chloro-N-methylaniline. The objective is to demonstrate how  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and Mass Spectrometry are employed to confirm the chemical structures of small organic molecules. Detailed experimental protocols for each technique are also provided.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the two comparative compounds.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
2,4-difluoro-N-methylaniline	~6.8-7.0	m	-	Aromatic-H
~3.5	br s	-	N-H	2H, Aromatic-H
~2.8	s	-	N-CH <sub>3</sub>	
4-chloro-N-methylaniline[1]	7.13	d	8.8	
6.54	d	8.8	2H, Aromatic-H	
3.69	br s	-	1H, N-H	
2.81	s	-	3H, N-CH <sub>3</sub>	

Table 2: <sup>13</sup>C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm	Assignment
2,4-difluoro-N-methylaniline	Data not available in searched sources	-
4-chloro-N-methylaniline[2]	147.9	C-N
129.0	Aromatic C-H	
121.8	C-Cl	
113.4	Aromatic C-H	
30.8	N-CH <sub>3</sub>	

Table 3: FT-IR Spectroscopic Data

Compound	Wavenumber (cm <sup>-1</sup> )	Assignment
2,4-difluoro-N-methylaniline[3]	~3400	N-H Stretch
	~3050	Aromatic C-H Stretch
	~2920	Aliphatic C-H Stretch
	~1600, 1510	C=C Aromatic Ring Stretch
	~1250	C-N Stretch
	~1140, 1040	C-F Stretch
4-chloro-N-methylaniline[4]	~3410	N-H Stretch
	~3050	Aromatic C-H Stretch
	~2910	Aliphatic C-H Stretch
	~1600, 1500	C=C Aromatic Ring Stretch
	~1260	C-N Stretch
	~810	C-Cl Stretch

Table 4: Mass Spectrometry Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
2,4-difluoro-N-methylaniline[3]	143	142, 128, 113
4-chloro-N-methylaniline[4]	141/143 (isotope pattern)	126, 106, 77

## Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR and <sup>13</sup>C NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the solid sample (for  $^1\text{H}$  NMR) or 20-50 mg (for  $^{13}\text{C}$  NMR) is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube.<sup>[5]</sup> The solution should be homogeneous and free of particulate matter.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
- **$^1\text{H}$  NMR Acquisition:**
  - The spectrometer is tuned to the proton frequency.
  - A standard single-pulse experiment is typically used.
  - Key parameters include a 30-90 degree pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
  - For a typical sample, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:**
  - The spectrometer is tuned to the carbon-13 frequency.
  - A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom.
  - A wider spectral width (e.g., 0-220 ppm) is used.
  - Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer total acquisition time are generally required.<sup>[6]</sup>
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

## Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation:**<sup>[7]</sup>

- Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.
- Solid Film (for soluble solids): A small amount of the solid is dissolved in a volatile solvent (e.g., dichloromethane or acetone). A drop of the solution is placed on a KBr or NaCl plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.
- Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly onto the ATR crystal.[8]
- Instrumentation: An FT-IR spectrometer is used.
- Data Acquisition:[9]
  - A background spectrum of the empty sample holder (or clean ATR crystal) is recorded to subtract the absorbance of atmospheric CO<sub>2</sub> and water vapor.
  - The sample is placed in the infrared beam path.
  - The spectrum is typically recorded over the range of 4000 to 400 cm<sup>-1</sup>.
  - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).[8]

## Gas Chromatography-Mass Spectrometry (GC-MS)

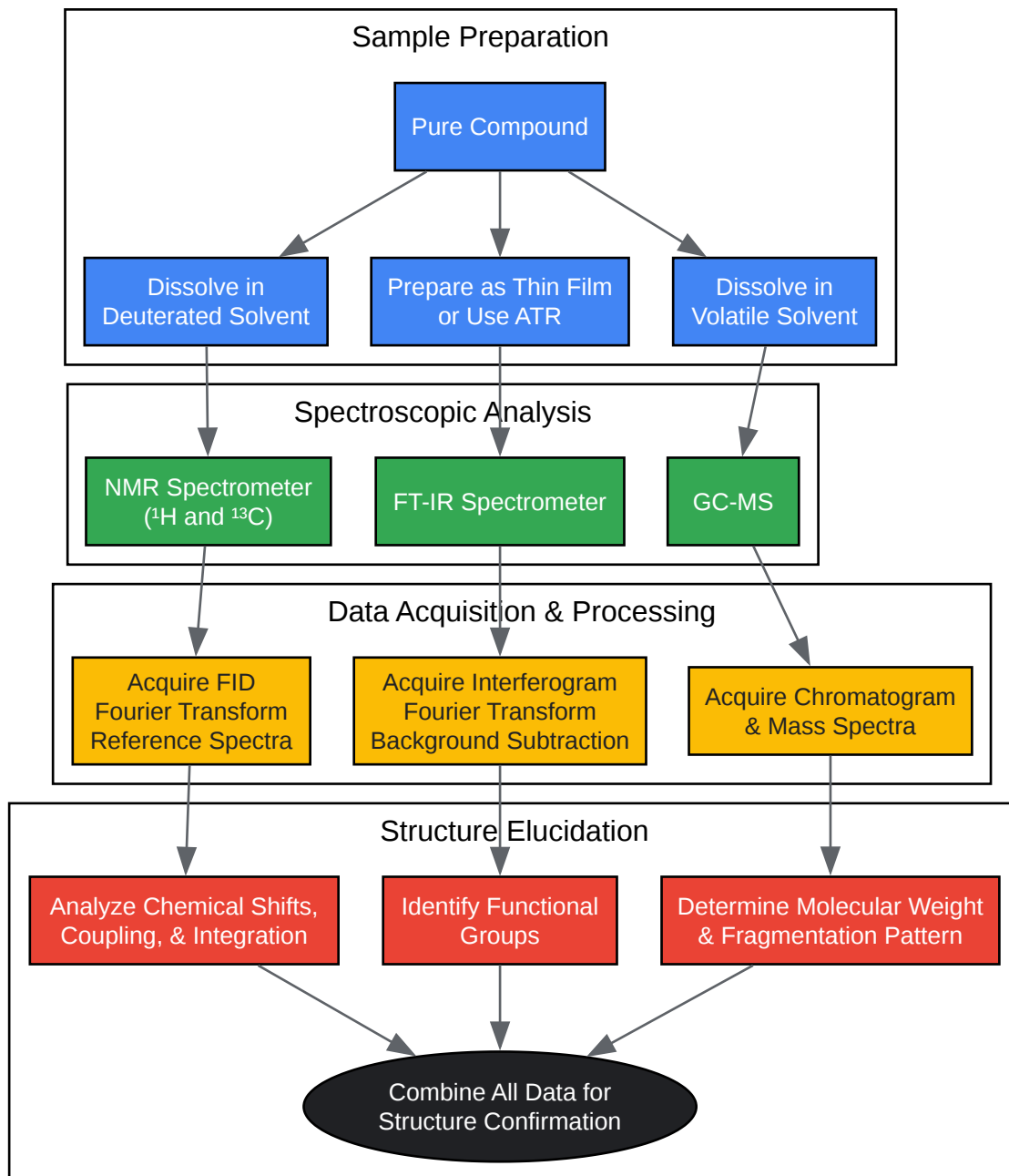
- Sample Preparation:[10]
  - A dilute solution of the sample (typically in the low µg/mL to ng/mL range) is prepared in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.
  - The sample must be free of non-volatile materials.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Separation:[11]

- A small volume (typically 1  $\mu\text{L}$ ) of the sample solution is injected into the heated GC inlet, where it is vaporized.
- An inert carrier gas (e.g., helium or hydrogen) sweeps the vaporized sample onto a capillary column.
- The column is heated using a temperature program to separate the components of the mixture based on their boiling points and interactions with the column's stationary phase.
- MS Analysis:[\[12\]](#)
  - As components elute from the GC column, they enter the ion source of the mass spectrometer.
  - Electron ionization (EI) is a common method where the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
  - The resulting ions are separated by their mass-to-charge ratio ( $m/z$ ) in a mass analyzer (e.g., a quadrupole).
  - A detector records the abundance of each ion.
- Data Processing: The data system generates a total ion chromatogram (TIC), which is a plot of detector response versus retention time. A mass spectrum is generated for each point in the chromatogram, showing the relative abundance of different  $m/z$  values.

## Visualizations

## Workflow for Spectroscopic Structure Confirmation

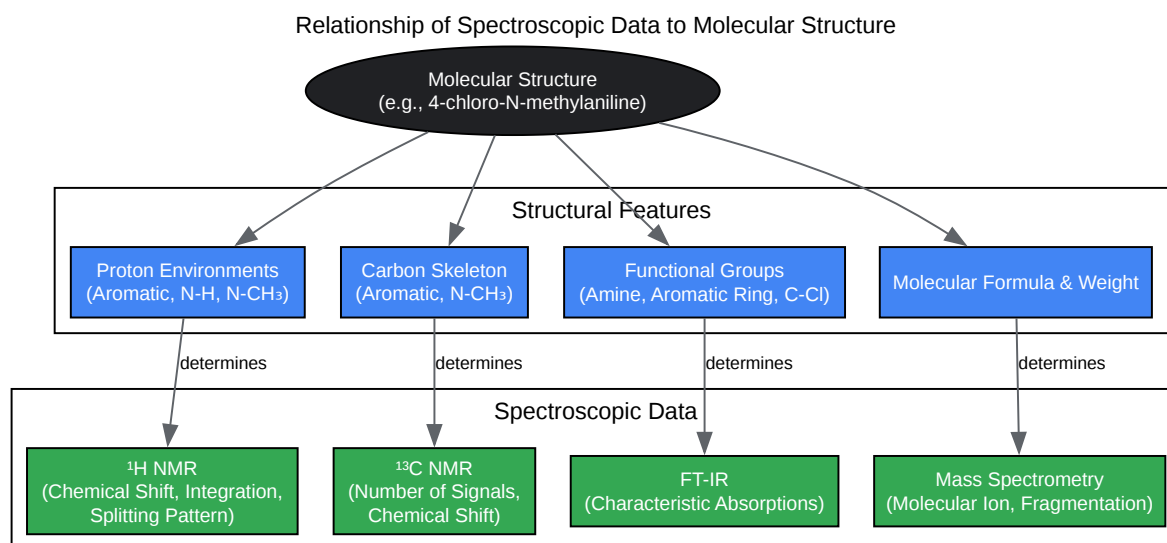
## Spectroscopic Analysis Workflow for Structure Confirmation



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Caption: Workflow for structure confirmation using various spectroscopic techniques.

## Logical Relationship of Spectroscopic Data to Molecular Structure



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Caption: How molecular features correspond to different types of spectroscopic data.

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